

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

CAS number and structure

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Compound of Interest

Compound Name:	(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Cat. No.:	B1461680

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An In-Depth Technical Guide to **(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid** for Advanced Research

Executive Summary: This guide provides a comprehensive technical overview of **(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid**, a versatile building block in modern medicinal chemistry and organic synthesis. We will delve into its core attributes, including its CAS number and structure, and present its physicochemical properties in a clear, tabular format. The narrative explores a validated synthetic pathway, explaining the chemical principles that underpin the experimental choices. Furthermore, this document highlights the compound's critical role in drug discovery, particularly as a key reagent in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A detailed, field-proven experimental protocol for a representative coupling reaction is provided to enable immediate application in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.

Introduction to a Key Synthetic Building Block

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of medicinal chemistry. Its unique structure, combining a phenylboronic acid moiety with a pyrrolidine sulfonamide group, makes it an invaluable intermediate for synthesizing complex organic molecules. Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, serving as crucial components in the formation of

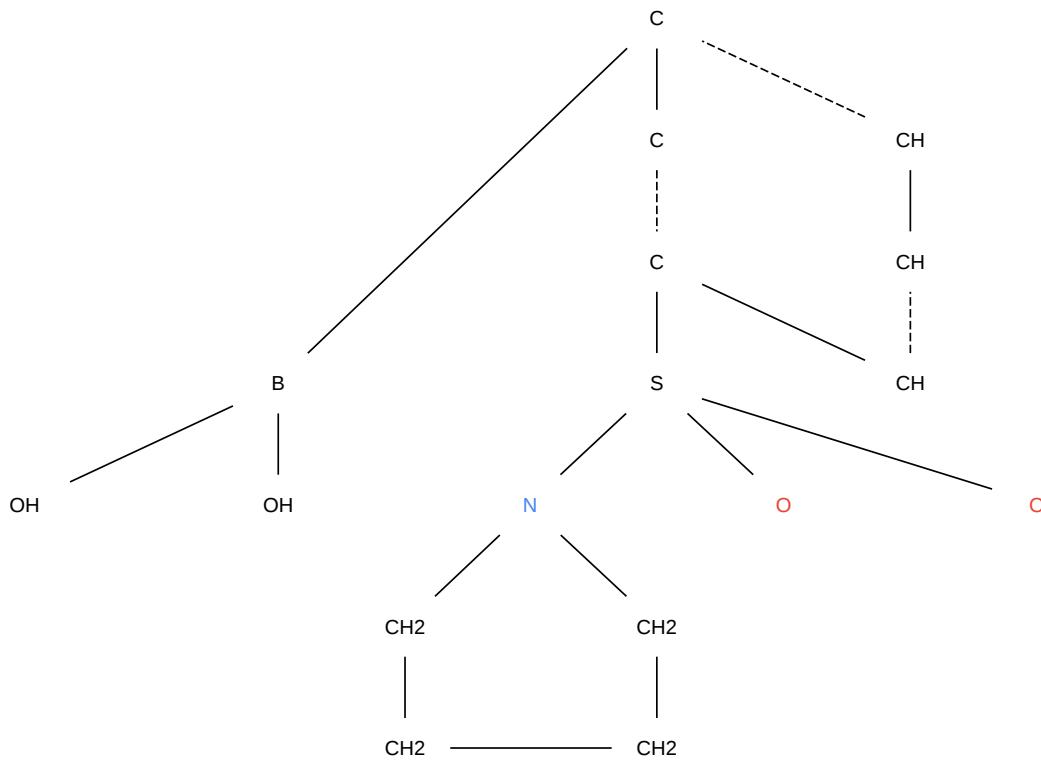
carbon-carbon and carbon-heteroatom bonds[1]. The presence of the electron-withdrawing sulfonamide group in this specific molecule can influence the electronic properties of the boronic acid, potentially enhancing its reactivity and affinity in certain biological contexts[2]. This guide aims to serve as a senior-level resource, consolidating critical data and practical methodologies for the effective use of this compound.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application. This section provides the definitive identification and key physicochemical data for **(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid**.

Chemical Structure

The molecular structure consists of a central benzene ring substituted with a boronic acid group (-B(OH)₂) and a pyrrolidin-1-ylsulfonyl group (-SO₂N(CH₂)₄).



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Caption: Chemical structure of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.

Physicochemical Data Summary

The following table summarizes the essential properties of the title compound, compiled from authoritative databases.

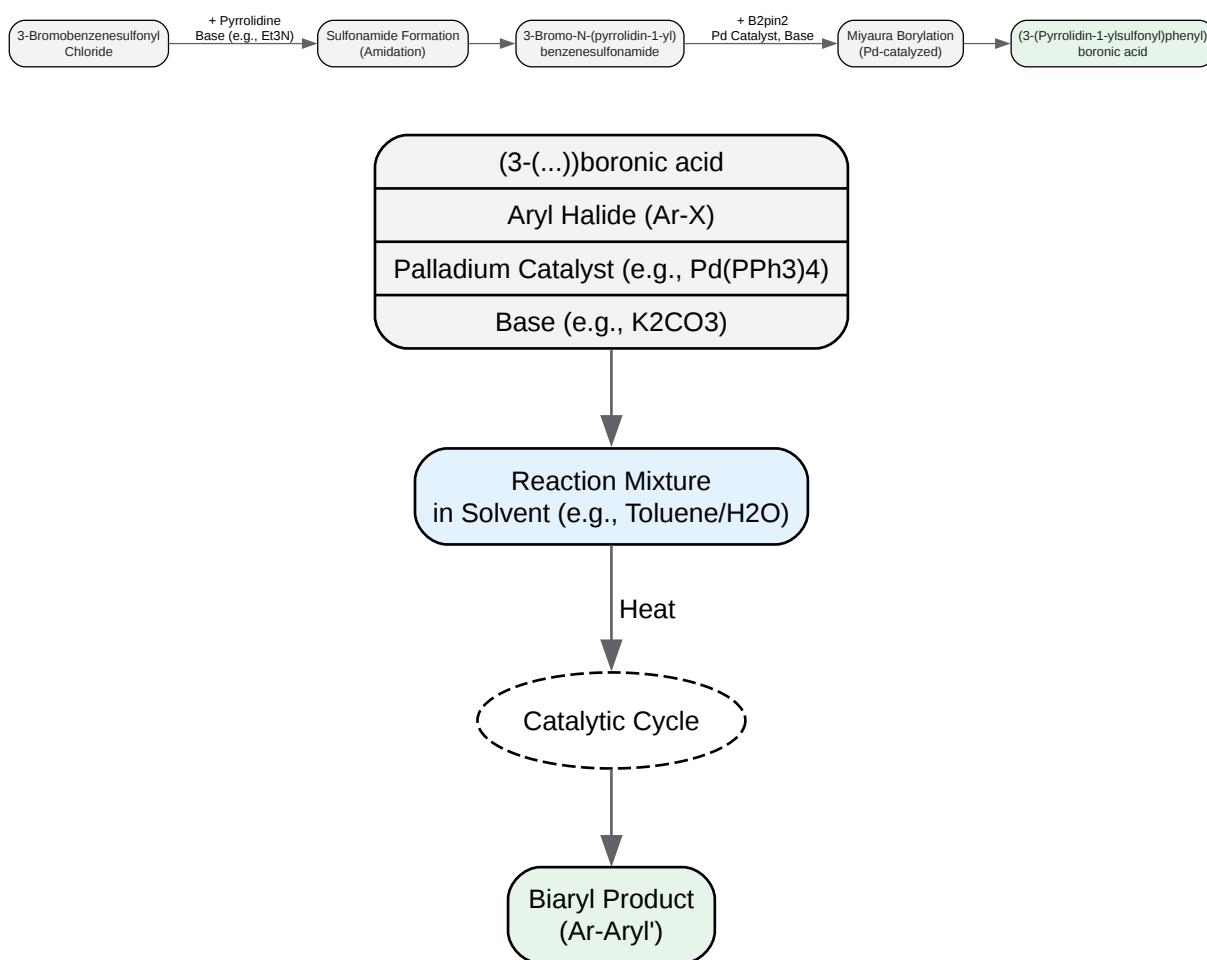
Property	Value	Source
CAS Number	871329-61-2	[3] [4]
Molecular Formula	C ₁₀ H ₁₄ BNO ₄ S	[3] [4] [5]
Molecular Weight	255.10 g/mol	[3] [5]
IUPAC Name	(3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid	[5]
Canonical SMILES	B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC2)(O)O	[5]
InChI Key	RCRUXZHMXFQVRF-UHFFFAOYSA-N	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	5	[5]
Rotatable Bond Count	3	[5]

Synthesis and Mechanistic Insights

The synthesis of aryl boronic acids can be achieved through several established methods, most commonly involving a lithium-halogen exchange followed by quenching with a trialkyl borate, or through palladium-catalyzed borylation reactions[\[1\]](#).

Proposed Synthetic Workflow

A logical and efficient synthesis of **(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid** starts from commercially available 3-bromobenzenesulfonyl chloride. The workflow involves two primary transformations: sulfonamide formation and conversion of the aryl bromide to a boronic acid.



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